Regioisomeric Physicochemical Differentiation vs. Pirfenidone (LogP and PSA)
Compared with its clinical-stage regioisomer pirfenidone (5-methyl-1-phenylpyridin-2(1H)-one), 6-methyl-5-phenylpyridin-2(1H)-one exhibits a calculated LogP difference of +0.62 (2.76 vs. 2.15) and a polar surface area (PSA) difference of +11.12 Ų (33.12 vs. 22.00 Ų) [1]. These values indicate that the target compound is substantially more lipophilic while simultaneously possessing a larger polar surface area—a combination that alters the balance between passive membrane permeability and aqueous solubility in a manner distinct from pirfenidone.
| Evidence Dimension | Computed physicochemical properties (LogP and PSA) |
|---|---|
| Target Compound Data | LogP = 2.76; PSA = 33.12 Ų |
| Comparator Or Baseline | Pirfenidone (5-methyl-1-phenylpyridin-2(1H)-one): LogP = 2.15; PSA = 22.00 Ų |
| Quantified Difference | ΔLogP = +0.61 (28% increase); ΔPSA = +11.12 Ų (50% increase) |
| Conditions | In silico calculation; values sourced from publicly accessible chemical databases |
Why This Matters
The >50% increase in PSA and >28% increase in LogP predict divergent passive permeability and solubility behavior, making the target compound a distinct physicochemical tool for SAR exploration where pirfenidone's properties are suboptimal.
- [1] yybyy.com. 6-methyl-5-phenyl-1H-pyridin-2-one CAS 84596-29-2 – Physicochemical Properties. LogP = 2.7626; PSA = 33.12. Available at: https://www.yybyy.com (accessed 2026-04-28). View Source
